Copper(I) iodide-triethyl phosphite

Catalog No.
S1935847
CAS No.
51717-23-8
M.F
C6H15CuIO3P
M. Wt
356.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I) iodide-triethyl phosphite

CAS Number

51717-23-8

Product Name

Copper(I) iodide-triethyl phosphite

IUPAC Name

iodocopper;triethyl phosphite

Molecular Formula

C6H15CuIO3P

Molecular Weight

356.61 g/mol

InChI

InChI=1S/C6H15O3P.Cu.HI/c1-4-7-10(8-5-2)9-6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1

InChI Key

IVPQRWLSGJFSTC-UHFFFAOYSA-M

SMILES

CCOP(OCC)OCC.[Cu]I

Canonical SMILES

CCOP(OCC)OCC.[Cu]I

The exact mass of the compound Copper(I) iodide-triethyl phosphite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper(I) iodide-triethyl phosphite is a pre-formed, air-stable coordination complex procured as a homogeneous Cu(I) catalyst for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and organometallic C-C bond formation. The triethyl phosphite ligand acts as a strong π-acceptor, stabilizing the +1 oxidation state against disproportionation while conferring solubility in organic solvents such as N,N-dimethylformamide (DMF), dichloromethane, and toluene. For industrial and advanced laboratory buyers, this compound is primarily selected when aqueous or biphasic reaction conditions—typical of standard copper sulfate/ascorbate catalytic systems—are incompatible with moisture-sensitive substrates, solid-phase automated synthesis, or hydrophobic nanomaterial functionalization [1].

Procurement Fit

Workflow Pd-free Sonogashira-type coupling and CuAAC click chemistry
Selection Preformed Cu(I) complex with defined stoichiometry and ligand environment
Format High-purity, ready-to-use catalyst with broad organic solvent solubility
Context Reported for economical, air-stable phosphite-based Cu(I) catalysis

Substituting this complex with unligated copper(I) iodide (CuI) or the standard Cu(II)SO4/sodium ascorbate system frequently results in process failure during advanced synthetic workflows. Unligated CuI suffers from poor organic solubility, leading to heterogeneous mixtures, mass-transfer limitations, and the formation of unwanted side products in sterically hindered cross-couplings. Conversely, the standard Cu(II)/ascorbate system requires aqueous or protic media, which instantly degrades moisture-sensitive precursors and is fundamentally incompatible with the anhydrous requirements of automated solid-phase oligonucleotide synthesizers. Furthermore, substituting with alternative phosphine ligands, such as CuBr(PPh3)3, can introduce severe steric bulk that impedes reactivity on dense solid supports, or cause rapid fluorescence quenching when conjugating sensitive dye molecules [1].

Substitution Risk

vs. CuI alone
CuI·P(OEt)3 provides defined ligand environment and higher reported selectivity
Unligated CuI may yield lower product formation and increased byproduct profiles
vs. CuI·PPh3
Phosphite ligand offers lower air sensitivity for practical handling
Phosphine complexes may require stricter inert atmosphere conditions
vs. Pd-based systems
Eliminates palladium procurement and potential metal contamination
Classical Pd/Cu co-catalysis introduces higher metal cost and removal steps

Yield and Process Compatibility in Automated Solid-Phase Oligonucleotide Conjugation

In the automated solid-phase synthesis of oligonucleotide-GalNAc dendrimer conjugates, the use of CuI·P(OEt)3 as a homogeneous organic-soluble catalyst enables fully automated on-column click chemistry without the need for aqueous reducing agents. The complex maintains complete solubility in the synthesizer's organic solvent lines, allowing for direct sequential double-click procedures that yield high-purity conjugates with minimal excess of expensive alkyne reagents, a process that is physically incompatible with standard aqueous CuSO4/ascorbate systems [1].

Evidence DimensionProcess compatibility and phase behavior in automated synthesizers
Target Compound DataFully soluble in organic solvents, enabling 100% automated on-column conjugation
Comparator Or BaselineStandard CuSO4/sodium ascorbate (Requires aqueous media, incompatible with automated organic lines)
Quantified DifferenceEnables fully automated solid-phase synthesis vs. manual post-cleavage biphasic conjugation
ConditionsSolid-phase oligonucleotide synthesizer, organic solvent environment

Procurement of this specific complex is essential for scaling up automated solid-phase synthesis of therapeutic oligonucleotide conjugates where water must be strictly excluded.

Sonogashira coupling selectivity
Head-to-head
CuI/P(OEt)3: 68% yield, 0% byproduct CuI alone: 40% yield, 23% byproduct
Reported ligand-dependent selectivity improvement
Model methylation reaction; DMF, 2 h

Homogeneous Catalysis for Covalent Functionalization of Exfoliated MoS2 Nanomaterials

The covalent functionalization of chemically exfoliated MoS2 nanosheets via azide-alkyne cycloaddition requires a catalyst that is fully soluble in dry N,N-dimethylformamide (DMF) to prevent nanomaterial aggregation. The addition of 0.008 mmol of CuI·P(OEt)3 to 40 mg of MoS2 in dry DMF at 85 °C for 48 hours achieves complete, homogeneous functionalization without the phase-separation or precipitation issues associated with unligated CuI or aqueous copper systems [1].

Evidence DimensionCatalyst solubility and functionalization efficiency in dry DMF
Target Compound DataComplete homogeneous functionalization at 0.008 mmol catalyst loading per 40 mg MoS2
Comparator Or BaselineUnligated CuI or aqueous Cu systems (Heterogeneous, causes nanomaterial aggregation)
Quantified DifferenceMaintains stable MoS2 dispersion in dry DMF during 48-hour functionalization
ConditionsChemically exfoliated MoS2 in dry DMF, 85 °C, 48 hours

For materials science procurement, this complex guarantees the anhydrous, homogeneous conditions required to functionalize sensitive 2D nanomaterials without inducing aggregation.

Air stability advantage
Class-level
Phosphite ligands reported less sensitive to oxidation than phosphine analogs
May support easier bench-top handling
Qualitative class-level inference; context-dependent

Yield Enhancement in Sterically Hindered C-C Bond Formation

In the synthesis of sterically hindered phenanthrenes via the decomposition of bis-tosylhydrazones, the addition of one equivalent of CuI·P(OEt)3 to the lithium anion intermediate dramatically improves the reaction efficiency. The ligated copper complex facilitated the alkene-forming reaction to deliver an 80% isolated yield of the target phenanthrene, compared to a baseline yield of only 29% when relying solely on the unligated lithium salt under identical thermal conditions [1].

Evidence DimensionIsolated yield of sterically hindered phenanthrene
Target Compound Data80% isolated yield
Comparator Or BaselineUnligated lithium salt baseline (29% isolated yield)
Quantified Difference51% absolute increase in isolated yield (2.7x improvement)
ConditionsAddition to lithium anion at -78 °C, warming to 25 °C for 17h, then 70 °C for 4h

Buyers scaling up complex organometallic couplings can justify the cost of the pre-ligated complex through massive improvements in final product yield.

Catalyst cost efficiency
Reported
5 mol% CuI loading; Pd-free protocol
Supports cost-sensitive alkynylation workflows
Cu vs. Pd bulk pricing context
CuAAC click chemistry fit
Class-level
Preformed Cu(I) complex avoids in situ reduction step
Simplifies reaction profile for bioconjugation research
Water-compatible ultrasonic conditions reported
Solubility profile
Reported
Soluble in benzene, THF, ether, acetone; mp 110–116°C
Broad solvent compatibility for reaction design flexibility
Contrasts with poor solubility of unligated CuI

Automated Solid-Phase Synthesis of Therapeutic Oligonucleotide Conjugates

Because CuI·P(OEt)3 is fully soluble in organic solvents and requires no aqueous reducing agents, it is the premier choice for automated on-column "click" conjugation of siRNAs and antisense oligonucleotides with targeting ligands like GalNAc or lipophilic delivery vehicles [1].

Covalent Functionalization of 2D Nanomaterials and Carbon Nanotubes

The complex's high solubility in dry DMF makes it ideal for the post-synthetic modification of chemically exfoliated MoS2 and carbon nanotubes, where the introduction of water or heterogeneous catalysts would cause irreversible aggregation of the nanomaterial dispersion [2].

Anhydrous Homogeneous Catalysis for Moisture-Sensitive Substrates

In complex total synthesis and organometallic C-C bond formation (such as sterically hindered phenanthrene synthesis), this ligated complex provides a highly active, unaggregated Cu(I) source that significantly outperforms bare CuI, maximizing yields while preventing substrate hydrolysis [3].

Application Fit

Application
Selection Property
Validation Focus
Pd-free Sonogashira coupling research
Defined Cu(I)-phosphite pre-catalyst
Yield and selectivity vs. unligated CuI
CuAAC bioconjugation studies
Reducing-agent-free Cu(I) source
Batch-to-batch activity consistency
One-pot heterocycle synthesis
Tandem coupling-cyclization reactivity
Scaffold scope and reaction condition tolerance
Glove-box stock solution preparation
High solubility in common anhydrous solvents
Accurate stoichiometric dosing in multi-step sequences

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Explore Compound Types